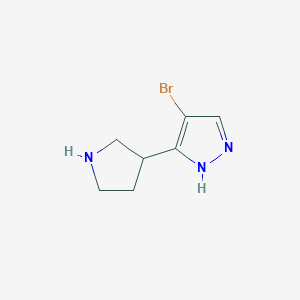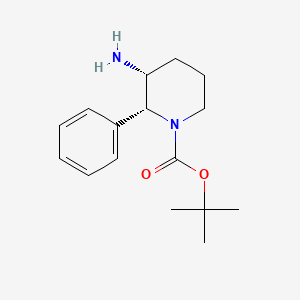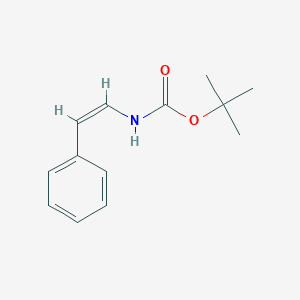
tert-Butyl (Z)-styrylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (Z)-styrylcarbamate is an organic compound that features a tert-butyl group, a styryl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
tert-Butyl (Z)-styrylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with styrene derivatives. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by the addition of a styrene derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
tert-Butyl (Z)-styrylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (Z)-styrylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a protective group for amines in peptide synthesis. The tert-butyl group can be easily removed under mild acidic conditions, making it useful in the synthesis of peptides and other biomolecules .
Medicine
The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
作用機序
The mechanism of action of tert-Butyl (Z)-styrylcarbamate involves its ability to undergo hydrolysis and other chemical transformations. The carbamate group can be hydrolyzed to release the corresponding amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the styryl group.
Styryl carbamate: Similar but without the tert-butyl group.
tert-Butyl (E)-styrylcarbamate: An isomer with different spatial arrangement.
Uniqueness
tert-Butyl (Z)-styrylcarbamate is unique due to the presence of both tert-butyl and styryl groups, which confer distinct chemical properties. The (Z)-configuration also imparts specific stereochemical characteristics that can influence its reactivity and interactions with other molecules .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl N-[(Z)-2-phenylethenyl]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)/b10-9- |
InChIキー |
POEOBHBXPYDDER-KTKRTIGZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N/C=C\C1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


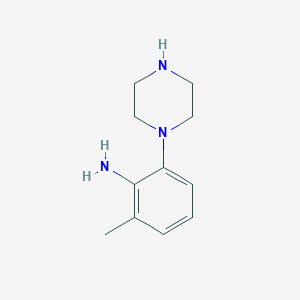
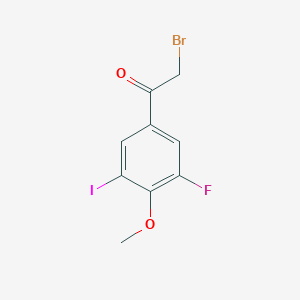
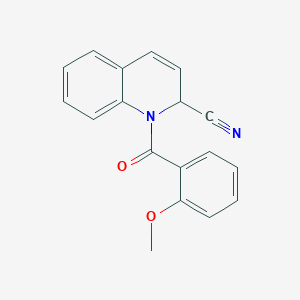
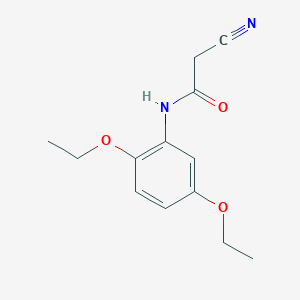
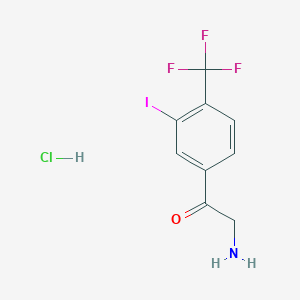
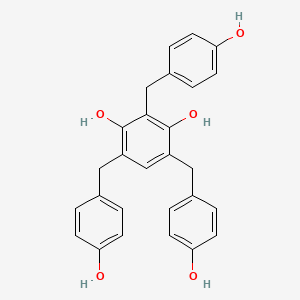
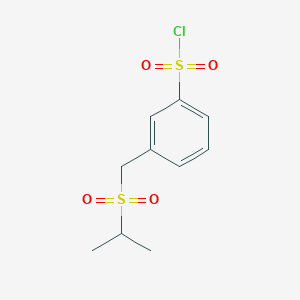
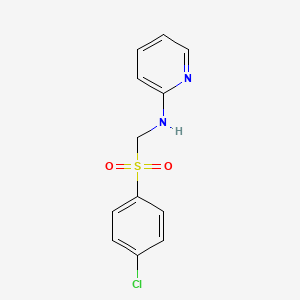
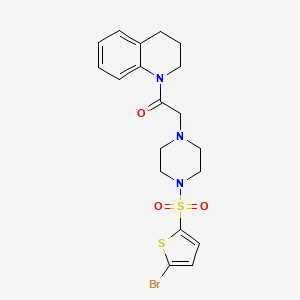
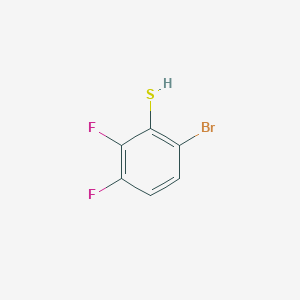
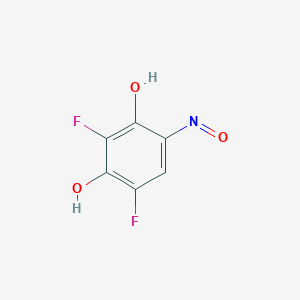
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
